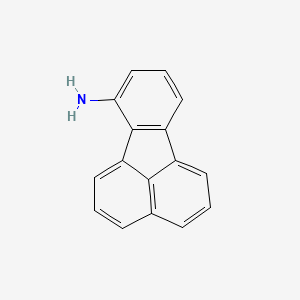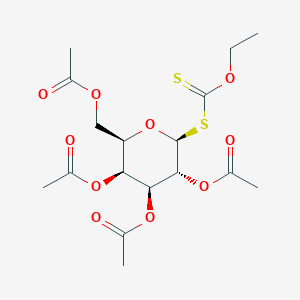
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT: is a chemically modified derivative of galactose, a type of sugar. This compound is characterized by the presence of acetyl groups attached to the hydroxyl groups of the galactose molecule, and an ethylxanthate group. It is primarily used in organic synthesis and various biochemical applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT typically involves the acetylation of galactose. The process begins with the protection of the hydroxyl groups of galactose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tetra-O-acetylated galactose. The ethylxanthate group is then introduced through a nucleophilic substitution reaction using ethylxanthate salts .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using crystallization or chromatography techniques .
化学反应分析
Types of Reactions: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the parent galactose molecule.
Nucleophilic Substitution: The ethylxanthate group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Nucleophilic Substitution: Ethylxanthate salts and appropriate solvents such as dichloromethane
Major Products:
Hydrolysis: Yields galactose and acetic acid.
Nucleophilic Substitution: Yields various substituted galactose derivatives depending on the nucleophile used
科学研究应用
2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
作用机制
The mechanism of action of 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT involves its ability to undergo hydrolysis and nucleophilic substitution reactions. The acetyl groups protect the hydroxyl groups of galactose, making the molecule more stable and less reactive under certain conditions. The ethylxanthate group can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new compounds. These properties make it a valuable intermediate in organic synthesis .
相似化合物的比较
- 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide
- 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
Uniqueness: 2,3,4,6-TETRA-O-ACETYL-Beta-D-GALACTOSE ETHYLXANTHAT is unique due to the presence of the ethylxanthate group, which imparts distinct chemical reactivity compared to other acetylated sugars. This makes it particularly useful in specific synthetic applications where the ethylxanthate group can be exploited for further chemical transformations .
属性
分子式 |
C17H24O10S2 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-ethoxycarbothioylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O10S2/c1-6-22-17(28)29-16-15(26-11(5)21)14(25-10(4)20)13(24-9(3)19)12(27-16)7-23-8(2)18/h12-16H,6-7H2,1-5H3/t12-,13+,14+,15-,16+/m1/s1 |
InChI 键 |
GYORARISFGRNMU-CWVYHPPDSA-N |
手性 SMILES |
CCOC(=S)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CCOC(=S)SC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



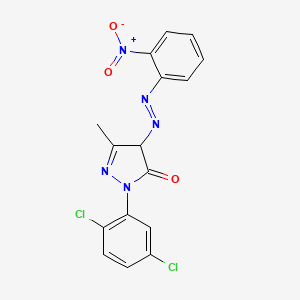
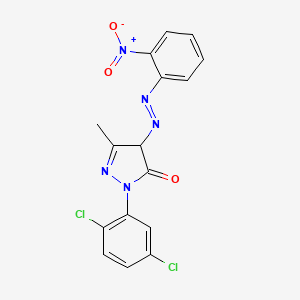
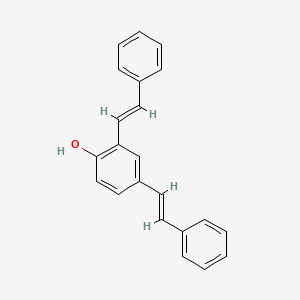
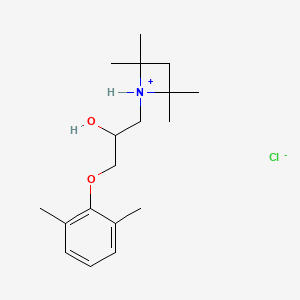
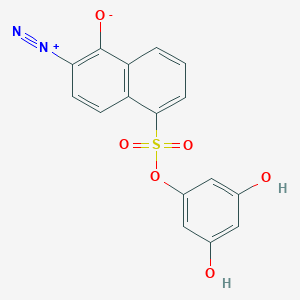
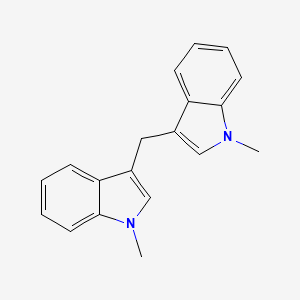
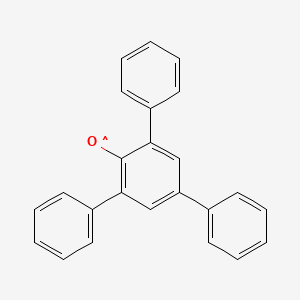
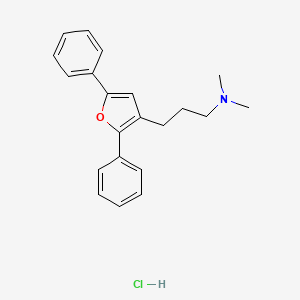
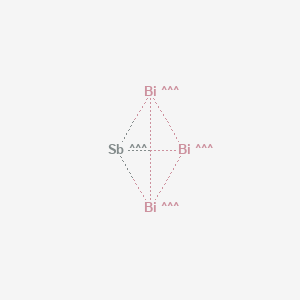
![Acetamide,2-chloro-N-[5,6,7,9-tetrahydro-1,2,3-trimethoxy-10-(methylthio)-9-oxobenzo[A]heptalen-7-YL]-,(S)-](/img/structure/B13745634.png)
